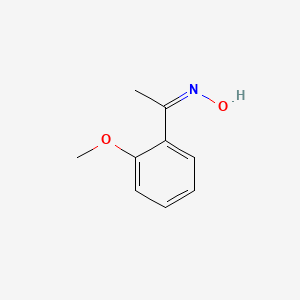

1-(2-Methoxyphenyl)ethan-1-one oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54582-21-7 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(NE)-N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3/b10-7+ |

InChI Key |

DIKCFMMRNVHRSS-JXMROGBWSA-N |

Isomeric SMILES |

C/C(=N/O)/C1=CC=CC=C1OC |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1OC |

Origin of Product |

United States |

The Significance of Oxime Functionality in Chemistry and Materials

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in both organic chemistry and materials science. numberanalytics.comnumberanalytics.com Oximes are derivatives of aldehydes or ketones formed by their reaction with hydroxylamine (B1172632). numberanalytics.com This functional group is pivotal due to its versatile reactivity, allowing it to serve as an intermediate in the synthesis of a wide array of organic compounds, including amines, nitriles, and various heterocyclic structures. numberanalytics.com

In the realm of materials science, oximes are instrumental in the development of new polymers and advanced materials. numberanalytics.com Their ability to form stable chelate complexes with metal ions, utilizing the nitrogen and oxygen atoms of the oxime group as coordination sites, makes them valuable ligands in coordination chemistry. researchgate.net This property is harnessed in the creation of materials with specific catalytic, electronic, or magnetic properties.

The Role of 2 Methoxyacetophenone Oxime in Advanced Synthesis

2-Methoxyacetophenone (B1211565) oxime, with its specific substitution pattern, offers unique reactivity and has found its place in a variety of advanced synthetic methodologies. Research has shown its utility in the synthesis of more complex molecules. For instance, it has been used as a precursor in the synthesis of various derivatives through reactions like O-alkylation. acs.org

The presence of the methoxy (B1213986) group at the ortho position of the acetophenone (B1666503) core influences the electronic and steric properties of the oxime, which can be exploited in catalytic processes. For example, boronic acid catalysis has been explored for the direct activation of the hydroxyl group in oximes, including derivatives of acetophenone, for further functionalization. ualberta.ca

Detailed research findings have highlighted the synthesis of various acetophenone oximes, including those with methoxy substituents, and their subsequent conversion into other valuable compounds. arpgweb.com These studies often involve the reaction of the corresponding acetophenone with hydroxylamine (B1172632) hydrochloride. arpgweb.comresearchgate.net

Historical Context of Oxime Chemistry

Conventional Oximation Reactions of 2-Methoxyacetophenone (B1211565)

The most common and straightforward method for the synthesis of 2-methoxyacetophenone oxime involves the condensation reaction of 2-methoxyacetophenone with hydroxylamine (B1172632) or its salts. This reaction is a classic example of the formation of an imine-like functional group from a carbonyl compound.

Hydroxylamine Hydrochloride-Mediated Approaches

The reaction of 2-methoxyacetophenone with hydroxylamine hydrochloride is a widely employed method for the synthesis of the corresponding oxime. unive.it This approach typically requires a base to neutralize the hydrochloride salt and liberate the free hydroxylamine, which then acts as the nucleophile. unive.it Common bases used for this purpose include sodium hydroxide, sodium acetate, and sodium carbonate. rsc.orgindexcopernicus.com

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-methoxyacetophenone. This is followed by a proton transfer and subsequent dehydration to yield the oxime. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and may require heating to proceed at a reasonable rate. rsc.orgindexcopernicus.com The formation of oximes from carbonyl compounds is a reversible reaction, but the equilibrium can be driven towards the product by removing the water formed during the reaction. unive.it

| Starting Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Sodium Hydroxide | Ethanol/Water | 80 | 3 | 94 | rsc.org |

| 4-Chloroacetophenone | Sodium Carbonate | Ethanol | Reflux | 45 | 83 | rsc.org |

| Diphenyl Ketone | Sodium Hydroxide | Ethanol/Water | 70 | 2 | - | indexcopernicus.com |

| 2-Hydroxy-5-nonylacetophenone | Sodium Carbonate | Toluene/Water | 70 | 4 | 95 | google.com |

Optimized Reaction Conditions and Solvent Effects

The efficiency and selectivity of the oximation reaction can be significantly influenced by the reaction conditions, including the choice of solvent, temperature, and the nature of the base used. For instance, the use of a phase transfer catalyst, such as isooctanoic acid, has been shown to improve the yield in a two-phase system. google.com

The solvent plays a crucial role in the reaction, affecting both the solubility of the reactants and the position of the reaction equilibrium. csic.es While polar protic solvents like ethanol and methanol (B129727) are commonly used, the reaction has also been performed in other solvents like toluene. google.comrsc.org The choice of solvent can also influence the stereochemistry of the resulting oxime, leading to the preferential formation of either the (E) or (Z) isomer. asianpubs.orgasianpubs.org Theoretical studies on α-haloacetophenones have shown that the (Z)-isomer is generally more stable, which often correlates with it being the major product. asianpubs.orgasianpubs.org The kinetics of the oxidation of acetophenone oximes have been studied in glacial acetic acid, indicating that the solvent can significantly impact the reaction rate. asianpubs.org

Metal-Mediated and Catalyzed Synthesis of Oximes

To overcome some of the limitations of conventional methods, such as long reaction times and the need for stoichiometric amounts of reagents, metal-mediated and catalyzed approaches for oxime synthesis have been developed. These methods often offer higher efficiency, selectivity, and milder reaction conditions. acs.org

Transition Metal Catalysis in Oxime Formation

Transition metals such as palladium, copper, cobalt, and rhodium can catalyze the formation of oximes through various mechanisms. acs.org These can include the activation of C-H bonds, which allows for the direct functionalization of a molecule. researchgate.net For example, palladium-catalyzed reactions have been utilized for the ortho-hydroxylation of N-methoxy acetophenone oxime ether. researchgate.net

In some cases, the metal catalyst can facilitate the in-situ generation of the oximation agent. For instance, a bifunctional catalyst consisting of palladium-gold nanoparticles on a titanium silicate (B1173343) support has been used for the ammoximation of ketones, where hydrogen peroxide is generated in situ. hydro-oxy.comacs.orggoogle.com This process involves the reaction of the ketone with ammonia (B1221849) and an oxidant. While these examples often focus on cyclohexanone (B45756) for industrial applications like nylon production, the principles can be extended to other ketones. hydro-oxy.com

Selective Generation of Oximes via Metal-Involving Transformations

Metal-involving transformations allow for the selective synthesis of oximes that might be difficult to obtain through conventional routes. These methods can involve the nitrosation of organometallic species or the reduction of nitro compounds. acs.org The metal center plays a crucial role in these transformations by controlling the reactivity and preventing side reactions. acs.org

For instance, cobalt(II) species have been used as catalysts for the synthesis of α-halo and α-nitroxy oxime ethers. acs.org Iron(II) has been shown to enhance the nucleophilicity of the oxime in certain reactions. acs.org Furthermore, the asymmetric oxa-Michael addition of p-methoxyacetophenone oxime has been reported, demonstrating the potential for stereoselective transformations involving oximes in the presence of metal catalysts. acs.org

Green Chemistry Principles in the Synthesis of Oxime Derivatives

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, and the synthesis of oximes is no exception. eurekaselect.comijprajournal.com Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. d-nb.info

Several green approaches for oxime synthesis have been reported, including solvent-free reactions, the use of natural catalysts, and reactions conducted in aqueous media. ijprajournal.comd-nb.infoias.ac.in For example, the synthesis of oximes has been achieved by simply grinding the carbonyl compound and hydroxylamine hydrochloride with a catalyst like bismuth(III) oxide at room temperature, a technique known as grindstone chemistry. d-nb.inforesearchgate.net This method avoids the use of solvents, thus minimizing waste.

The use of natural acids, such as those found in fruit juices, as catalysts for oximation has also been explored as a green alternative. ijprajournal.com Furthermore, performing the reaction in water, an environmentally benign solvent, has been shown to be effective for the synthesis of aryl oximes. ias.ac.in Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. eurekaselect.com A patent for the green synthesis of 2-hydroxy-5-nonyl acetophenone oxime highlights the use of a solid composite catalyst and microwave treatment to create a more environmentally friendly process. google.com

| Method | Catalyst/Medium | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Grindstone Chemistry | Bismuth(III) oxide | Solvent-free, Room Temperature | Environmentally safe, rapid, minimal waste | d-nb.inforesearchgate.net |

| Natural Acid Catalysis | Fruit juice extracts | - | Use of natural, renewable resources | ijprajournal.com |

| Aqueous Synthesis | Mineral Water | Room Temperature | Economical, practical, environmentally friendly | ias.ac.in |

| Microwave-Assisted Synthesis | Solid composite catalyst | Microwave irradiation | Reduced reaction time, energy efficient | google.comeurekaselect.com |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional energy source that can dramatically reduce reaction times and improve yields. semanticscholar.orgcem.com This technique utilizes the ability of polar molecules in the reaction mixture to transform electromagnetic energy into heat, leading to rapid and uniform heating. semanticscholar.orgcem.com In the context of oximation, microwave-assisted synthesis provides a significant rate enhancement compared to conventional heating methods. sid.ir

The synthesis of acetophenone oximes, including derivatives like 2-methoxyacetophenone oxime, has been successfully performed using hydroxylamine hydrochloride (NH₂OH·HCl) under microwave irradiation. semanticscholar.org Research has shown that these reactions can be carried out efficiently in environmentally benign solvents like water or a mixture of water and ethanol. semanticscholar.org For the oximation of ketones, which are generally less reactive than aldehydes, a slightly higher molar ratio of hydroxylamine hydrochloride is typically required. semanticscholar.org The use of microwave power allows for the completion of these reactions in seconds to minutes, compared to hours required for traditional methods. semanticscholar.orgsid.ir

One study demonstrated the oximation of various acetophenones by reacting the ketone with hydroxylamine hydrochloride in a water-ethanol mixture and subjecting the mixture to microwave irradiation (300 W). This approach resulted in excellent yields of the corresponding E-ketoxime isomers in very short reaction times. semanticscholar.org

| Reactant | Solvent | Microwave Power | Time (sec) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Water-Ethanol | 300 W | 130 | 94 | semanticscholar.org |

| 4-Methoxyacetophenone | Water-Ethanol | 300 W | 120 | 96 | semanticscholar.org |

| 4-Nitroacetophenone | Water-Ethanol | 300 W | 120 | 98 | semanticscholar.org |

This table presents data for acetophenone and its derivatives as representative examples of microwave-assisted oximation under the specified conditions.

Catalyst-Free and Environmentally Benign Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have driven the development of catalyst-free and eco-friendly synthetic methods. semanticscholar.org For the synthesis of 2-methoxyacetophenone oxime, this involves moving away from harsh reagents and volatile organic solvents.

A key environmentally benign approach is the use of water as a reaction medium. semanticscholar.org Water is a safe, non-toxic, and inexpensive solvent. Oximation reactions performed in water or aqueous-ethanolic systems under microwave irradiation are considered green processes. semanticscholar.org

Furthermore, catalyst-free systems are gaining prominence. One-pot tandem reactions that proceed without the need for metal catalysts or organic bases are highly desirable. chemrxiv.org For instance, a method has been developed for the one-pot conversion of aldehydes and ketones to their corresponding nitriles and amides using triphosgene, which assists in the dehydration of the intermediate oxime. chemrxiv.org While this specific reaction converts the oxime further, the initial oximation step proceeds smoothly without a dedicated catalyst. chemrxiv.org The simple condensation of a ketone like 2-methoxyacetophenone with hydroxylamine hydrochloride is often efficient on its own, especially when facilitated by microwave heating, avoiding the need for additional catalysts that may complicate purification and generate waste. semanticscholar.orgorgsyn.org

| Ketone | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenoxime | Citric Acid Monohydrate, TBAB | Solvent-free, 40 °C | Acetanilide (B955) | 72-85 | jacsdirectory.com |

| 4-Methoxyacetophenoxime | Citric Acid Monohydrate, TBAB | Solvent-free, 40 °C | N-(4-methoxyphenyl)acetamide | 72-85 | jacsdirectory.com |

| Benzaldehyde | NH₂OH·HCl, Triphosgene | Acetonitrile, 60 °C, Metal-free | Benzonitrile | 97 | chemrxiv.org |

This table highlights examples of environmentally benign and catalyst-free reactions involving ketoximes, demonstrating the principles applicable to 2-methoxyacetophenone oxime synthesis and subsequent transformations.

Microfluidic and Confined Volume Reactors for Accelerated Oxime Synthesis

A frontier in chemical synthesis is the use of microfluidic and confined volume reactors to dramatically accelerate reaction rates. rsc.orgrsc.org These systems, which include microdroplets, thin films, and microreactors, operate with minute volumes of reagents, leading to significant advantages over traditional bulk reactions. rsc.orgresearchgate.net Key benefits include superior heat and mass transfer, increased surface-to-volume ratios, and rapid reaction optimization. researchgate.netelveflow.com

Confined volume systems have been shown to accelerate oximation reactions by orders of magnitude. rsc.orgrsc.org For example, in the synthesis of cyclohexane-1,3,5-trione (B11759072) trioxime, a reaction was accelerated by a factor of 2.5 x 10² when conducted in a thin film compared to a conventional bulk reaction. rsc.orgrsc.org A scalable method using a rotary evaporator to create a thin film achieved an even greater acceleration factor of 2.3 x 10³, reducing the reaction time from approximately 3 hours to just 5 minutes. rsc.org

The acceleration in these systems is attributed to several phenomena, including solvent evaporation which increases reactant concentration, and unique effects at the gas-liquid interface of microdroplets. researchgate.net Flow chemistry using microreactors allows for precise control over reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and purity. elveflow.com While specific data for 2-methoxyacetophenone oxime in these systems is not widely published, the principles and demonstrated success with other oximation reactions strongly suggest their applicability for its rapid and efficient synthesis. rsc.orgrsc.org These advanced techniques represent a scalable and highly efficient future for the production of oximes and other valuable chemical compounds. rsc.orgresearchgate.net

Fundamental Reaction Pathways of the Oxime Moiety

The oxime group (C=N-OH) is a versatile functional group that participates in a variety of fundamental organic reactions. Its reactivity is characterized by the interplay between the carbon-nitrogen double bond and the hydroxyl group attached to the nitrogen atom.

The formation of oximes, including 2-methoxyacetophenone, oxime, from the corresponding ketone (2-methoxyacetophenone) and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction. masterorganicchemistry.comlibretexts.org The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.comlibretexts.org This is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. libretexts.org The subsequent steps involve proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.comlibretexts.org

The reverse reaction, the hydrolysis of an oxime back to a ketone and hydroxylamine, also proceeds through a nucleophilic addition-elimination mechanism, typically under acidic conditions.

A significant reaction of ketoximes is the Beckmann rearrangement, an acid-induced transformation of an oxime into an amide. masterorganicchemistry.comorganic-chemistry.org This reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous expulsion of water. organic-chemistry.org The resulting nitrilium ion is then attacked by water to form an amide after tautomerization. masterorganicchemistry.com For 2-methoxyacetophenone, oxime, this rearrangement would yield N-phenylacetamide. Studies have shown that this rearrangement can be facilitated by various reagents, including hexamethylphosphoric triamide (HMPT). cdnsciencepub.com

Table 1: Key Mechanistic Steps in Nucleophilic Addition-Elimination Reactions of Oximes

| Step | Description | Reactants/Intermediates | Products |

| Oxime Formation (from Ketone) | |||

| 1. Nucleophilic Attack | The nitrogen of hydroxylamine attacks the carbonyl carbon. | 2-Methoxyacetophenone, Hydroxylamine | Tetrahedral Intermediate |

| 2. Proton Transfer | Protons are shuttled to form a water molecule. | Tetrahedral Intermediate | Protonated Tetrahedral Intermediate |

| 3. Elimination | A water molecule is eliminated to form the C=N bond. | Protonated Tetrahedral Intermediate | 2-Methoxyacetophenone, oxime, Water |

| Beckmann Rearrangement | |||

| 1. Protonation | The oxime hydroxyl group is protonated by an acid. | 2-Methoxyacetophenone, oxime, Acid | Protonated Oxime |

| 2. Rearrangement/Elimination | The anti-periplanar group migrates to nitrogen as water departs. | Protonated Oxime | Nitrilium Ion, Water |

| 3. Nucleophilic Attack | Water attacks the nitrilium ion. | Nitrilium Ion, Water | Iminol |

| 4. Tautomerization | The iminol tautomerizes to the more stable amide form. | Iminol | N-phenylacetamide |

This table provides a generalized overview of the mechanistic steps.

Oximes, including 2-methoxyacetophenone, oxime, can exist as stereoisomers, designated as E and Z, due to the restricted rotation around the C=N double bond. researchgate.net The interconversion between these isomers, known as E/Z isomerization, can be induced by various stimuli such as heat, acid catalysis, or photo-irradiation. researchgate.netconsensus.app

Acid-catalyzed isomerization often proceeds through the protonation of the oxime nitrogen, which lowers the rotational barrier of the C=N bond, allowing for interconversion. Photochemical isomerization can occur upon direct irradiation, often proceeding from an excited triplet state. consensus.app Studies on related α-oxo oxime ethers have shown that the photostationary state between the E and Z isomers can be dependent on the concentration and the excitation wavelength, sometimes involving the formation of excimers. consensus.app The specific equilibrium ratio of E and Z isomers of 2-methoxyacetophenone, oxime under various conditions would depend on the relative thermodynamic stabilities of the two forms and the mechanism of isomerization at play.

Radical Chemistry Involving N-O Bond Scission in Oxime Derivatives

The relatively weak N-O bond in oxime derivatives makes them valuable precursors for the generation of nitrogen- and oxygen-centered radicals under thermal or photochemical conditions. nih.govnih.gov This reactivity opens up a vast area of radical chemistry, enabling the construction of complex molecular architectures.

Homolytic cleavage of the N-O bond in oxime derivatives, such as O-acyl or O-aryl oximes, is a primary method for generating iminyl radicals (R₂C=N•) and a corresponding oxygen-centered radical. nih.govsioc-journal.cn This process can be initiated by UV irradiation, sometimes with a photosensitizer, or by thermal means. nih.gov Visible light photoredox catalysis has also emerged as a powerful tool for generating iminyl radicals from oxime derivatives under mild conditions. sioc-journal.cnresearchgate.net

For instance, the photolysis of an O-acyl derivative of 2-methoxyacetophenone, oxime would lead to the formation of the 2-methoxyphenylmethyliminyl radical and an acyloxyl radical. The acyloxyl radical can then undergo rapid decarboxylation to produce a carbon-centered radical. nih.gov Similarly, oxime ethers can also serve as sources of iminyl radicals upon N-O bond scission. nih.gov

Once generated, iminyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, often initiating radical cascades. rsc.orgresearchgate.net These cascades can involve intramolecular hydrogen atom transfer (HAT), addition to alkenes or arenes, and fragmentation reactions. sioc-journal.cnresearchgate.net

A notable reaction pathway for iminyl radicals is a 1,5-hydrogen atom transfer (1,5-HAT), where the iminyl radical abstracts a hydrogen atom from a position five atoms away, generating a new carbon-centered radical. mdpi.com This newly formed radical can then undergo further transformations, such as cyclization or reaction with other molecules. Iminyl radicals derived from cycloketone oximes can trigger C-C bond cleavage, leading to the formation of distal cyano-substituted alkyl radicals, which are versatile intermediates for synthesizing various alkyl nitriles. thieme-connect.com These radical rearrangements and cascade reactions provide efficient routes to complex nitrogen-containing heterocycles and other valuable organic molecules. rsc.orgresearchgate.net

Due to their transient nature, the direct observation and characterization of radical intermediates like iminyl radicals require specialized spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons and has been instrumental in elucidating the structures and dynamics of radicals generated from oxime derivatives. nih.govnih.gov

EPR studies can confirm the homolytic cleavage of the N-O bond and provide structural information about the resulting iminyl and other radical species through the analysis of g-factors and hyperfine coupling constants. acs.org Time-resolved EPR experiments can even monitor the kinetics of radical formation and decay, offering deeper mechanistic insights. For example, in the photolysis of oxime carbamates, EPR spectroscopy has been used to directly detect the formation of iminyl radicals. acs.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with EPR spectroscopy to aid in the interpretation of the experimental spectra and to predict the properties of the transient radicals. nih.govnih.gov

Table 2: Investigated Radical Intermediates from Oxime Derivatives

| Radical Intermediate | Method of Generation | Spectroscopic Detection | Key Reactions |

| Iminyl Radical | Photolysis, Thermolysis, Photoredox Catalysis nih.govsioc-journal.cn | EPR Spectroscopy nih.govacs.org | Cyclization, H-atom transfer, Addition to π-systems sioc-journal.cnresearchgate.netrsc.org |

| Oxygen-Centered Radical | Photolysis, Thermolysis of O-acyl/O-aryl oximes nih.gov | Often inferred from products | Decarboxylation (if acyloxyl) nih.gov |

| Carbon-Centered Radical | From decarboxylation of acyloxyl radicals or 1,5-HAT nih.govmdpi.com | EPR Spectroscopy (in some cases) | Cascade reactions, Functionalization researchgate.net |

This table summarizes common radical intermediates, their generation methods, detection techniques, and subsequent reactivity.

Elucidation of Reaction Mechanisms and Mechanistic Investigations

The oxime functional group within 2-methoxyacetophenone oxime is a versatile directing group, facilitating a range of C-H bond activation and functionalization strategies. This directing capability allows for highly regioselective transformations that would otherwise be challenging to achieve.

Directed C-H Functionalization of Aromatic Rings

The oxime moiety of 2-methoxyacetophenone oxime and its derivatives serves as an effective directing group in transition metal-catalyzed C-H functionalization reactions. rsc.orgnih.gov This strategy enables the direct conversion of inert C-H bonds on the aromatic ring into new carbon-carbon and carbon-heteroatom bonds. rsc.org The nitrogen atom of the oxime coordinates to the metal center, positioning the catalyst to selectively activate the ortho-C-H bond of the aromatic ring. acs.orgnih.gov

Palladium and rhodium are commonly employed catalysts for these transformations. For instance, Pd(II)-catalyzed reactions have been developed for the synthesis of complex heterocyclic structures like isoquinolines from aromatic oximes. acs.orgrsc.org In many of these processes, the oxime group not only directs the C-H activation but also acts as an internal oxidant, which avoids the need for external oxidizing agents and often leads to more efficient and selective reactions under milder conditions. acs.orgrsc.org The cleavage of the N-O bond in the oxime is a key step that can help stabilize high-valent metal intermediates, thereby promoting the activation of the nearby C-H bond. rsc.org

The versatility of this approach is demonstrated by its compatibility with various coupling partners, including alkenes, alkynes, and arylating agents, leading to a diverse array of functionalized products. acs.org

Regioselective Ortho-Hydroxylation and Related Transformations

A significant application of the directing-group strategy is the regioselective ortho-hydroxylation of the aromatic ring of acetophenone oximes. The conversion of a C-H bond to a C-O bond is a challenging yet highly valuable transformation in organic synthesis, as the resulting phenol (B47542) derivatives are important intermediates for pharmaceuticals and natural products. researchgate.net

Using an oxime ether as a monodentate directing group, palladium(II) catalysts can facilitate the direct hydroxylation of the ortho-C(sp²)−H bond. researchgate.net One reported system utilizes Pd(OAc)₂ with an N-acetyl glycine (B1666218) ligand, which is believed to assist in the C-H cleavage step. The proposed mechanism involves the formation of a six-membered palladacycle intermediate. researchgate.net Research has also shown that rhodium catalysts can achieve ortho-hydroxylation, where the product is formed via an ortho-borylation intermediate followed by oxidation. nih.gov

This method provides a direct route to substituted salicyl alcohol derivatives, and the directing group can often be removed after the reaction, highlighting its synthetic utility. researchgate.net

Mechanistic Insights into Metal-Catalyzed C-H Activation

The mechanism of metal-catalyzed C-H activation directed by the oxime group generally begins with the coordination of the oxime's nitrogen or oxygen atom to the metal center. acs.orgrsc.org This is typically followed by a cyclometalation step, where the ortho-C-H bond of the aromatic ring is cleaved to form a metallacycle intermediate. This step is often the rate-determining step and is crucial for the regioselectivity of the reaction. acs.orgacs.org

The identity of the transition metal (e.g., Pd, Rh, Ru, Cu, Fe) and its oxidation state significantly influence the reaction pathway. rsc.orgrsc.org High-valent late transition metals like Pd(II) and Rh(III) typically react through an electrophilic pathway known as concerted metalation-deprotonation (CMD). rsc.orgbeilstein-journals.org In many catalytic cycles involving oximes, the N-O bond is cleaved, and the oxime acts as an internal oxidant, facilitating the regeneration of the active catalyst and leading to reductive elimination to form the final product. rsc.org

For example, in palladium-catalyzed reactions, a Pd(II) catalyst precursor reacts with the oxime to form a cyclopalladated intermediate. nih.govrsc.org This intermediate can then react with a coupling partner. The final step is often a reductive elimination that forms the C-C or C-X bond and regenerates a Pd(0) species, which is then re-oxidized to Pd(II) to continue the catalytic cycle. rsc.orgbeilstein-journals.org The combination of C-H activation with other catalytic systems, such as photoredox catalysis, has emerged as a powerful strategy to achieve these transformations under milder conditions. beilstein-journals.org

Rearrangement Reactions of 2-Methoxyacetophenone Oxime

Beyond C-H activation, 2-methoxyacetophenone oxime undergoes important rearrangement reactions, most notably the Beckmann rearrangement, which provides a pathway to valuable amide products.

Beckmann Rearrangement and its Synthetic Utility

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam in the presence of an acid catalyst. wikipedia.orgbyjus.com This reaction is of significant industrial importance, for example, in the production of caprolactam, the precursor to Nylon 6. wikipedia.orgresearchgate.net For an unsymmetrical ketoxime like 2-methoxyacetophenone oxime, the rearrangement is stereospecific; the group that is anti-periplanar to the hydroxyl group on the nitrogen atom migrates. wikipedia.org However, under certain acidic conditions, the oxime geometry can racemize, potentially leading to a mixture of two regioisomeric amides. wikipedia.orgoup.com

The synthetic utility of the Beckmann rearrangement of acetophenone oximes is extensive. It provides a direct route to N-aryl amides, which are important structural motifs in many biologically active molecules and pharmaceuticals, including paracetamol. byjus.comacs.org Various reagents can promote the rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org Recent methodologies have focused on developing milder and more efficient catalytic systems. acs.orgrsc.org

| Catalyst/Reagent System | Product from Acetophenone Oxime | Notes |

| Hexamethylphosphoric triamide (HMPT) | Acetanilide | Reaction occurs at high temperatures (225-240°C). cdnsciencepub.com |

| Tetrabutylammonium perrhenate (B82622) / CF₃SO₃H | Acetanilide | Catalytic system allowing for one-pot synthesis from the ketone. oup.com |

| Cyanuric chloride / ZnCl₂ | Amide | Provides a catalytic method for the rearrangement. wikipedia.org |

| Perimidine-2-thione supported Hg(II) complex | N-phenyl acetamide | Functions as a metallic Lewis acid catalyst under mild conditions. rsc.org |

| Sulfone iminium fluoride (B91410) (SIF) reagents | Imidoyl fluorides (intermediate) | Leads to amidines or imidates upon reaction with nucleophiles. nih.gov |

Mechanistic Aspects of Beckmann Rearrangement in Microdroplets

Recent research has explored conducting the Beckmann rearrangement in microdroplets, which can serve as microreactors. acs.org This technique has been shown to dramatically accelerate reaction rates, with reactions being completed in seconds within microdroplets compared to hours in bulk solution. acs.org

The proposed mechanism for the acid-catalyzed Beckmann rearrangement begins with the protonation of the oxime's hydroxyl group, creating a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is anti to the leaving group, leading to the formation of a nitrilium ion intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then attacked by a water molecule. Subsequent deprotonation and tautomerization yield the final amide product. masterorganicchemistry.com

In microdroplets, the reaction is significantly enhanced. Factors such as the large surface-area-to-volume ratio, efficient heat and mass transfer, and partially solvated state of reagents at the droplet surface are believed to contribute to the rate acceleration. acs.orgresearchgate.net Studies have shown that for the synthesis of amides from ketoximes, the use of microdroplets can lead to higher yields and requires less harsh conditions, making it a more efficient and environmentally friendly approach. acs.org

Cascade and Multicomponent Reactions Featuring 2-Methoxyacetophenone Oxime

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by their high atom and step economy, often leading to the formation of multiple chemical bonds in a sequential manner, thereby minimizing waste and reducing the need for purification of intermediates. clockss.org While detailed studies focusing specifically on 2-Methoxyacetophenone, oxime in such transformations are not extensively documented in peer-reviewed literature, the reactivity of closely related acetophenone oximes is well-established. This allows for an informed discussion of the potential of 2-Methoxyacetophenone, oxime to participate in similar metal-catalyzed cascade and multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. The presence of the ortho-methoxy group is expected to influence reactivity through both steric and electronic effects, potentially affecting regioselectivity and reaction rates compared to unsubstituted or para-substituted analogues.

Rhodium-Catalyzed Synthesis of Isoquinolines and Related Heterocycles

Rhodium-catalyzed C-H activation and annulation of aromatic ketoximes with unsaturated partners like alkynes is a powerful method for synthesizing isoquinoline (B145761) derivatives. researchgate.netresearchgate.netosaka-u.ac.jp In these reactions, the oxime functionality, often as an O-acetyl or O-methyl ether, serves as a directing group to guide the metal catalyst to a specific C-H bond on the aromatic ring. The N-O bond of the oxime also functions as an internal oxidant, allowing the reaction to proceed under redox-neutral conditions without the need for external oxidants. osaka-u.ac.jp

A typical catalytic cycle, as proposed for the reaction between an acetophenone O-acetyl oxime and an alkyne, involves several key steps:

ortho-C-H activation of the aromatic ring, facilitated by the directing oxime group, to form a five-membered rhodacycle intermediate.

Coordinative insertion of the alkyne into the Rh-C bond.

Reductive elimination to form the isoquinoline product and regenerate the active Rh(III) catalyst.

The reaction scope is broad, tolerating various substituents on both the acetophenone oxime and the alkyne. researchgate.net For instance, the reaction of acetophenone O-acetyl oximes with allenoates has been shown to produce isoquinolines in good to excellent yields. researchgate.net While 2-Methoxyacetophenone, oxime was not explicitly included in the substrate scope of these studies, other substituted acetophenones were successfully employed. It is anticipated that 2-Methoxyacetophenone, oxime would react similarly to yield a polysubstituted isoquinoline.

| Catalyst System | Oxime Reactant (Analogue) | Coupling Partner | Product | Yield (%) | Reference |

| [RhCpCl₂]₂ / CsOAc | Acetophenone O-acetyl oxime | Diphenylacetylene | 1,3,4-Triphenylisoquinoline | 99 | researchgate.net |

| [RhCpCl₂]₂ / CsOAc | 4'-Methylacetophenone O-acetyl oxime | Diphenylacetylene | 6-Methyl-1,3,4-triphenylisoquinoline | 97 | researchgate.net |

| [RhCpCl₂]₂ / CsOAc | 4'-Chloroacetophenone O-acetyl oxime | Diphenylacetylene | 6-Chloro-1,3,4-triphenylisoquinoline | 92 | researchgate.net |

| [RhCpCl₂]₂ / K₂HPO₄ | Acetophenone oxime | Styrene | 1-Methyl-3-phenyl-3,4-dihydroisoquinoline | 99 | researchgate.net |

Palladium-Catalyzed Synthesis of Phenanthridines

A notable one-pot cascade reaction for the synthesis of phenanthridine (B189435) derivatives involves the palladium-catalyzed cyclization of aromatic ketoximes with aryl iodides. rsc.orgrsc.org This transformation is proposed to proceed through a sequence involving a Beckmann rearrangement of the ketoxime to an acetanilide intermediate, followed by palladium-catalyzed ortho-arylation and subsequent intramolecular cyclization. rsc.org

The reaction requires a combination of a palladium catalyst (e.g., Pd(OAc)₂), an oxidant/additive (e.g., Ag₂O), and a promoter for the Beckmann rearrangement (e.g., ZnBr₂/TFA). rsc.org The regioselectivity of the cyclization is influenced by the steric hindrance on the aromatic ring of the ketoxime. For meta-substituted ketoximes, cyclization typically occurs at the less hindered C-H bond. rsc.org Given this mechanism, 2-Methoxyacetophenone, oxime would be expected to undergo initial Beckmann rearrangement, followed by palladium-catalyzed arylation and cyclization to yield a substituted phenanthridine.

| Catalyst System | Oxime Reactant (Analogue) | Coupling Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂, Ag₂O, ZnBr₂, Hendrickson reagent | 3-Bromoacetophenone oxime | Iodobenzene | 2-Bromo-6-methylphenanthridine | 87 | rsc.org |

| Pd(OAc)₂, Ag₂O, ZnBr₂, Hendrickson reagent | 4-Methylacetophenone oxime | Iodobenzene | 6,8-Dimethylphenanthridine | 89 | rsc.org |

| Pd(OAc)₂, Ag₂O, ZnBr₂, Hendrickson reagent | 4-Methoxyacetophenone oxime | Iodobenzene | 8-Methoxy-6-methylphenanthridine | 85 | rsc.org |

| Pd(OAc)₂, Ag₂O, ZnBr₂, Hendrickson reagent | 3-Methoxyacetophenone oxime | Iodobenzene | 7-Methoxy-6-methylphenanthridine | 86 | rsc.org |

Copper-Catalyzed Multicomponent Synthesis of Quinolines

Copper catalysts have been employed in multicomponent reactions for the synthesis of quinoline (B57606) scaffolds. One such strategy involves the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines. mdpi.com This redox-neutral process provides access to 4-trifluoromethyl quinolines in high yields. The reaction likely proceeds via the formation of an enamine intermediate from the oxime acetate, which then engages in a cascade reaction with the aniline (B41778) derivative.

Another related transformation is the Tf₂O-promoted synthesis of functionalized quinolines from ketoximes and alkynes. mdpi.com This cascade involves a Beckmann rearrangement followed by intramolecular cyclization and subsequent reaction with the alkyne. Although not a traditional multicomponent reaction, it demonstrates the utility of ketoximes as precursors in cascade sequences for quinoline synthesis. The application of these methods to 2-Methoxyacetophenone, oxime would likely afford highly substituted quinoline derivatives.

| Catalyst/Promoter | Oxime Reactant (Analogue) | Other Reactants | Product Type | Yield (%) | Reference |

| Cu(OAc)₂ | Propiophenone (B1677668) oxime acetate | 2-Amino-5-chlorobenzotrifluoride | 2-Methyl-3-phenyl-4-(trifluoromethyl)-7-chloroquinoline | 82 | mdpi.com |

| Cu(OAc)₂ | 4'-Methoxyacetophenone oxime acetate | 2-Aminobenzotrifluoride | 2-(4-Methoxyphenyl)-4-(trifluoromethyl)quinoline | 71 | mdpi.com |

| Tf₂O | Acetophenone oxime | 4-Octyne | 2-Methyl-4-phenyl-3-propylquinoline | 78 | mdpi.com |

| Tf₂O | Cyclohexanone oxime | Phenylacetylene | 2-Phenyl-5,6,7,8-tetrahydroquinoline | 81 | mdpi.com |

Advanced Derivatization and Functionalization Strategies

O-Functionalization of 2-Methoxyacetophenone (B1211565) Oxime

O-functionalization is the most common derivatization strategy for oximes, leading to the formation of oxime ethers. These ethers are not only stable compounds in their own right but also serve as crucial intermediates for further synthetic transformations.

The hydroxyl group of the oxime is readily alkylated or arylated to produce corresponding oxime ethers. These reactions typically proceed via nucleophilic substitution.

O-Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base. acs.org A modern and green approach involves the direct O-alkylation of oximes with alcohols, catalyzed by a heteropolyacid like H₃PW₁₂O₄₀ in dimethyl carbonate (DMC). This method is notable for its broad substrate scope and tolerance of various functional groups. rsc.org The reaction is believed to proceed through a carbocation mechanism, where the alcohol is activated by the catalyst to form a carbocation, which is then captured by the nucleophilic oxime oxygen. rsc.org

O-Arylation is often accomplished using metal-catalyzed cross-coupling reactions. A palladium-catalyzed approach allows for the O-arylation of hydroxylamine (B1172632) equivalents with aryl chlorides, bromides, and iodides, offering short reaction times and a broad substrate scope. organic-chemistry.org Another method involves the use of diaryliodonium salts to arylate N-hydroxyimides, which can then be hydrolyzed to yield aryloxyamines, valuable precursors for oxime ethers. organic-chemistry.org Copper(II) catalysts have also been employed to facilitate the O-arylation of oximes with arylboronic acids. acs.org

Table 1: Selected Methods for O-Functionalization of Oximes

| Reaction Type | Reagents & Conditions | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | Alcohols, Dimethyl Carbonate (DMC) | H₃PW₁₂O₄₀ | Oxime Ether | rsc.org |

| O-Alkylation | Alkyl Halides/Sulfates, Base | None/Metal | Oxime Ether | acs.org |

| O-Arylation | Aryl Halides, Base | Palladium Complex | O-Aryl Oxime Ether | organic-chemistry.org |

| O-Arylation | Arylboronic Acids, Pyridine | Cu(OAc)₂ | O-Aryl Oxime Ether | acs.org |

| O-Arylation | Diaryliodonium Salts | None | N-Aryloxyimide (precursor) | organic-chemistry.org |

The synthesis of oxime ethers from 2-methoxyacetophenone oxime creates a derivative where the ether moiety can act as a directing group for further functionalization. The N-methoxy acetophenone (B1666503) oxime ether, for instance, serves as a monodentate directing group in palladium-catalyzed ortho-C(sp²)−H hydroxylation reactions. researchgate.net This chelation-assisted strategy allows for regioselective activation of a specific C-H bond, enabling the introduction of various functional groups. researchgate.net

The reactivity of the oxime ether derivative is a cornerstone of modern synthetic strategies. The oxime ether group can direct metal catalysts (such as Pd, Rh, and Ru) to functionalize the ortho-position of the aromatic ring. acs.org This C-H activation can lead to a variety of valuable transformations, including:

Alkylation and Arylation: Introduction of new carbon-carbon bonds.

Vinylation and Alkynylation: Formation of unsaturated systems.

Heteroatom Introduction: Formation of C-O, C-S, and C-N bonds. acs.orgresearchgate.net

These directed reactions highlight the synthetic utility of oxime ethers as intermediates, transforming the simple oxime into a powerful tool for constructing complex molecular frameworks.

N-Functionalization of 2-Methoxyacetophenone Oxime

Direct N-alkylation of oximes is significantly less common than O-alkylation. The lone pair on the nitrogen atom is part of the C=N double bond system, making it less nucleophilic than the oxygen lone pairs. The literature on the functionalization of 2-methoxyacetophenone oxime and related aromatic oximes is predominantly focused on O-derivatization and subsequent reactivity. While N-functionalized oximes can be synthesized through other routes, direct substitution on the oxime nitrogen of 2-methoxyacetophenone oxime is not a widely reported transformation.

Preparation and Reactivity of Oxime Esters and Carbonates

Oxime esters and carbonates are important derivatives that serve as precursors for generating radicals. They are typically synthesized by reacting the oxime with an acylating or carbonylating agent.

Preparation:

Oxime Esters: These are readily prepared by reacting an acetophenone oxime with an acid chloride, such as terphthaloyl chloride, in the presence of a base at low temperatures. arpgweb.com This reaction results in the formation of an ester linkage at the oxime oxygen. arpgweb.com

Oxime Carbonates: A general and safe method for synthesizing oxime carbonates involves a two-step process that avoids the use of phosgene. First, an alcohol is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an alkyl or aryl 1H-imidazole-1-carboxylate. This intermediate is then reacted with the oxime in the presence of a base to yield the desired oxime carbonate. researchgate.net

Reactivity: The primary reactivity of oxime esters and carbonates stems from the relative weakness of the N-O bond. Upon thermal or photochemical stimulation, this bond undergoes homolytic scission, generating an iminyl radical and an oxygen-centered radical. researchgate.netnih.gov

The acyloxyl radical from an oxime ester can decarboxylate to produce a carbon-centered radical.

The alkoxycarbonyloxyl radical from an oxime carbonate can also lose CO₂ to form an oxygen-centered radical. researchgate.net

This radical-generating capability makes oxime esters and carbonates valuable precursors in various synthetic applications. For example, acetophenone oxime acetates can undergo a coupling reaction with arylacetic acids and elemental sulfur to synthesize fused thieno[3,2-d]thiazoles. rsc.org This transformation demonstrates the utility of oxime esters in constructing complex heterocyclic systems. rsc.org

Table 2: Synthesis and Reactivity of Oxime Esters and Carbonates

| Derivative | Synthetic Method | Key Reagents | Reactivity | Products of Reactivity | Reference |

|---|---|---|---|---|---|

| Oxime Ester | Esterification | Acid Chloride, Base | Homolytic Scission / Annulation | Iminyl & Carbon Radicals / Heterocycles | arpgweb.comnih.govrsc.org |

| Oxime Carbonate | Carbonylation | 1,1'-Carbonyldiimidazole (CDI), Alcohol, Base | Homolytic Scission | Iminyl & Oxygen Radicals / Cyclic Carbonates | researchgate.net |

Formation of Schiff Bases from Oxime Derivatives

Schiff bases, or imines, are typically formed by the condensation of a primary amine with a carbonyl compound. dergipark.org.tr The formation of a Schiff base from an oxime derivative involves the reaction of the oxime, which can be considered a hydroxylamine derivative, with an amine. For instance, a Schiff base has been synthesized by the condensation of isonitroso-p-methoxyacetophenone (an oxime isomer of the title compound) with 1,2-diaminoethane. researchgate.net

The mechanism of Schiff base formation is a two-step process:

Carbinolamine Formation: Nucleophilic attack of the amine on the carbonyl carbon (or in this case, the imine carbon of the oxime), followed by proton transfer, to form a tetrahedral intermediate. eijppr.com

Dehydration: Elimination of a water molecule (or hydroxylamine from the oxime) from the carbinolamine intermediate to form the final imine double bond. This step is typically the rate-determining step of the reaction. eijppr.com

This reaction pathway allows for the conversion of oximes into new imine structures, further expanding the synthetic versatility of 2-methoxyacetophenone oxime derivatives.

Coordination Chemistry and Metal Complexation of 2 Methoxyacetophenone Oxime

Ligand Properties of 2-Methoxyacetophenone (B1211565) Oxime as an Ambidentate Nucleophile

Oximes, including 2-Methoxyacetophenone Oxime, are classified as ambidentate nucleophiles. acs.org This characteristic stems from the presence of two potential nucleophilic sites within the oxime moiety (>C=N-OH): the nitrogen atom and the oxygen atom. acs.org Consequently, during chemical reactions such as alkylation or arylation, the substitution can occur at either of these sites.

The reactivity and the preferred site of attack can be influenced by various factors, including the reaction conditions and the nature of the electrophile. In many metal-free reactions, O-functionalization is often the favored pathway, leading to the formation of oxime ethers. acs.org However, N-functionalization remains a common secondary reaction. acs.org The presence of a metal center can alter this reactivity, playing a crucial role in directing the functionalization to a specific site. The iron(II) center, for example, is believed to enhance the nucleophilicity of the oxime. acs.org This dual reactivity underscores the versatile nature of oximes as building blocks in synthetic chemistry.

Synthesis and Structural Characterization of Metal Chelates

The synthesis of metal chelates involving oxime ligands is a well-established area of coordination chemistry. researchgate.net For ligands structurally similar to 2-Methoxyacetophenone Oxime, such as 2-hydroxy-4-methoxyacetophenone oxime (HMAOX), metal complexes are typically prepared by reacting the ligand with a metal salt, like acetates or chlorides, in a suitable solvent such as methanol (B129727) or ethanol (B145695). researchgate.netorientjchem.org The resulting complexes can then be isolated and purified. orientjchem.org

A comprehensive suite of analytical techniques is employed to determine the structure and properties of these newly synthesized metal chelates. These methods include:

Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the complex. orientjchem.orgjoac.inforesearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-O, and O-H) upon complexation. orientjchem.orgjoac.inforesearchgate.net

Electronic Spectra (UV-Vis): To study the d-d electronic transitions within the metal center, which provides information about the geometry of the complex (e.g., tetrahedral, square-planar, or octahedral). orientjchem.org

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons on the metal ion, which helps in assigning the geometry and understanding the magnetic properties of the complex. orientjchem.orgresearchgate.net

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes. orientjchem.org

Studies on related aromatic oxime metal complexes have also utilized high-resolution mass spectrometry to elucidate fragmentation pathways, further confirming their structure. sioc-journal.cn

Binding Modes of the Oxime and Oximato Groups

The oxime group can coordinate to a metal ion in several ways, acting as a neutral ligand (oxime) or as an anionic ligand after deprotonation (oximato). rsc.org In the case of 2-Methoxyacetophenone Oxime, the presence of the methoxy (B1213986) group at the ortho position allows it to act as a bidentate chelating agent.

Coordination typically occurs through two primary sites:

The nitrogen atom of the oximino group (=NOH). joac.inforesearchgate.netresearchgate.net

The oxygen atom of the adjacent methoxy group (-OCH₃).

This chelation forms a stable five-membered ring with the metal ion. IR spectral studies on analogous complexes, such as those with 2-hydroxy-4-methoxyacetophenone oxime, confirm that the metal ion coordinates through the nitrogen of the oxime group and the oxygen of the phenolic group. joac.inforesearchgate.netresearchgate.net This binding mode is a common feature for phenolic oximes and is expected to be similar for 2-Methoxyacetophenone Oxime, with the etheral oxygen taking the place of the phenolic oxygen. The deprotonation of the oxime's hydroxyl group to form an oximato ligand further strengthens the metal-ligand bond. researchgate.net

Stoichiometry and Stability Constants of Metal Complexes

The stoichiometry and stability of metal complexes are critical parameters that define their behavior in solution. For oxime-based ligands closely related to 2-Methoxyacetophenone Oxime, extensive research has been conducted to determine these properties, often using spectrophotometric and potentiometric methods. joac.inforesearchgate.netscispace.com

Studies on the complexes of 2-hydroxy-4-methoxyacetophenone oxime (HMAOX) and 2-hydroxy-4-methoxybenzophenone oxime (HMBO) with various transition metals consistently show a 1:2 metal-to-ligand stoichiometry. orientjchem.orgjoac.inforesearchgate.netscispace.comresearchgate.net This indicates that two ligand molecules coordinate to a single metal ion. The geometry of these complexes varies depending on the metal ion; for instance, Cu(II) complexes often adopt a square-planar geometry, while Co(II) and Ni(II) complexes tend to be tetrahedral. orientjchem.orgresearchgate.net

The stability constant (Kₛ) is a measure of the strength of the interaction between the metal ion and the ligand. Higher values indicate a more stable complex. The table below summarizes the stoichiometry and stability constants for several metal complexes with related oxime ligands.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Stability Constant (Kₛ) | Free Energy (ΔG°) (kcal/mol) | Reference |

| Cu(II) | HMAOX | 1:2 | 3.93 x 10⁸ | -11.755 | joac.info |

| Co(II) | HMAOX | 1:2 | 3.18 x 10⁸ | -11.169 | researchgate.net |

| Cu(II) | HMBO | 1:2 | 6.13 x 10⁹ | -13.93 | scispace.comresearchgate.net |

| UO₂(VI) | Peonoloxime*** | 1:2 | 1.817 x 10⁻⁹ (Instability Constant) | - | |

| *HMAOX: 2'-hydroxy-4'-methoxyacetophenoneoxime | |||||

| HMBO: 2-hydroxy-4-methoxybenzophenoneoxime | |||||

| ***Peonoloxime: 2-hydroxy-4-methoxyacetophenoneoxime |

Role of Oxime-Based Ligands in Catalytic Systems

Oxime-based ligands have emerged as highly effective alternatives to traditional phosphine (B1218219) ligands in the field of organometallic catalysis. tandfonline.com Their ease of synthesis, structural diversity, and strong coordinating properties make them valuable components in various catalytic systems. researchgate.nettandfonline.com

Oxime ligands have demonstrated significant success in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. tandfonline.com Specifically, both monodentate and bidentate chelating oximes are effective ligands for:

Mizoroki-Heck reaction: Catalyzing the reaction between aryl iodides and alkenes. tandfonline.com

Suzuki-Miyaura coupling: Facilitating the coupling of aryl halides with boronic acids, often in aqueous media. tandfonline.com

Furthermore, cyclometalated iridium(III) complexes featuring alkoxy-substituted aryl ketimine ligands, such as a derivative of p-methoxyacetophenone, have proven to be uniquely efficient catalysts for the homogeneous hydrogenation of oximes to hydroxylamines. dicp.ac.cn This reaction is notable for its high efficiency and selectivity, proceeding without the cleavage of the fragile N-O bond. dicp.ac.cnresearchgate.net The versatility of oxime ligands in stabilizing various transition metals in different oxidation states is central to their catalytic prowess. tandfonline.com

Computational Chemistry and Theoretical Studies on 2 Methoxyacetophenone Oxime

Density Functional Theory (DFT) Calculations for Structural Elucidation of Oxime Isomers

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of oximes, including the isomers of 2-Methoxyacetophenone (B1211565) Oxime.

Oximes can exist as two geometrical isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. DFT calculations are instrumental in determining the relative stabilities of these isomers. For instance, computational studies on similar propiophenone (B1677668) oximes have shown that the (E)-isomer is significantly more stable than the (Z)-form, with a calculated energy difference of 12.3 kcal/mol, primarily due to reduced allylic strain. This thermodynamic preference for the (E)-isomer is a key factor in controlling the stereoselectivity of oximation reactions.

DFT calculations, often at the B3LYP level of theory with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ), are used to optimize the molecular geometries of the isomers. tandfonline.comscience.gov These calculations provide detailed structural parameters such as bond lengths, bond angles, and dihedral angles. For example, in a study of 2-hydroxy-2-phenylacetophenone, DFT calculations accurately predicted the intramolecular hydrogen bond distance and the bond angles, which were in good agreement with experimental X-ray diffraction data. tandfonline.com Similar accuracy can be expected for 2-Methoxyacetophenone Oxime.

Table 1: Representative DFT Methods for Structural Elucidation

| DFT Functional | Basis Set | Properties Calculated | Reference |

| B3LYP | 6-31G(d,p) | Geometrical parameters, Vibrational frequencies | tandfonline.com |

| B3LYP | 6-311++G(d,p) | Geometrical parameters, Vibrational frequencies | tandfonline.com |

| B3LYP | cc-pVTZ | Optimized molecular structure | science.gov |

| PBE0 | def2-TZVPP | Reaction mechanism, Intermediate diastereomers | nih.gov |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are crucial for mapping out the reaction pathways and identifying the transition states involved in the reactions of 2-Methoxyacetophenone Oxime. This provides a molecular-level understanding of the reaction kinetics and thermodynamics.

One important reaction of oximes is the Beckmann rearrangement, where an oxime is converted into an amide. Computational studies on the copper-catalyzed Beckmann rearrangement of 2-methoxyacetophenone have proposed a mechanism involving a five-membered transition state. nih.gov This transition state facilitates the migration of the aryl group to the nitrogen atom, leading to the formation of the corresponding amide. nih.gov

DFT calculations have also been employed to investigate the mechanism of intramolecular oxime transfer reactions leading to the formation of isoxazolines. nih.gov These studies, using the PBE0 functional with a def2-TZVPP basis set and a polarizable continuum model, have identified the water-addition and -expulsion steps as having the highest energy barriers, which aligns with experimental observations. nih.gov

Furthermore, the photolytic cleavage of the N-O bond in oxime derivatives, such as oxime carbonates, has been studied computationally. beilstein-journals.org These studies help in understanding the formation of iminyl radicals and their subsequent reactions. DFT calculations can predict the activation energies and reaction enthalpies for processes like spiro-cyclisation and ortho-cyclisation of these radical intermediates. beilstein-journals.org

Table 2: Computational Details for Reaction Mechanism Studies

| Reaction Type | Computational Method | Key Findings | Reference |

| Beckmann Rearrangement | Not specified | Proposed five-membered transition state | nih.gov |

| Intramolecular Oxime Transfer | PBE0/def2-TZVPP | Water-addition and -expulsion are rate-limiting steps | nih.gov |

| Iminyl Radical Cyclisation | UB3LYP/6-31+G(d) | Predicted activation energies and reaction enthalpies | beilstein-journals.org |

Prediction of Reactivity and Selectivity through Electronic Structure Analysis

The electronic structure of a molecule, as determined by computational methods, provides valuable insights into its reactivity and selectivity. For 2-Methoxyacetophenone Oxime, analyzing properties like molecular orbitals and charge distributions can explain and predict its chemical behavior.

Extended Hückel Molecular Orbital (EHMO) calculations have been used to study the electronic structures of various hydroxy oxime derivatives. columbia.edu These calculations have shown that the energies of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) correlate with the electronic transitions observed in UV-vis spectra and, consequently, with the flotation efficiency of these compounds. columbia.edu

DFT calculations are also used to analyze the electronic properties that influence reactivity. For instance, in the study of iminyl radicals generated from oxime carbonates, it was established that these are σ-type radicals with the unpaired electron in an orbital within the nodal plane of the C=N π-system. beilstein-journals.org This electronic configuration explains why ring substituents on the aryl group have a limited effect on the radical's reactivity, as delocalization of the unpaired electron into the π-system is precluded. beilstein-journals.org

Furthermore, computational analysis of charge densities can help to determine whether substituent effects are due to ground state or transition state phenomena. In the case of acetophenone (B1666503) oximes, it was concluded that observed substituent effects are primarily transition state effects. grafiati.com

Molecular Dynamics Simulations and Conformational Analysis

MD simulations can be used to investigate the interactions between oxime isomers and other molecules, which is crucial for understanding processes like selective binding and separation. researchgate.net For example, MD simulations were used to explore the interactions between chiral oxime isomers and a self-assembled capsule, providing insights into the mechanism of selective binding and E-Z isomerization. researchgate.net

Conformational analysis, often performed in conjunction with DFT calculations, is essential for identifying the most stable conformations of flexible molecules. For the thione tautomer of 4-methoxyacetophenone thiosemicarbazone, conformational analysis revealed five possible conformers, with two being stable enough for isolation at room temperature. researchgate.net Similar analyses would be valuable for understanding the conformational landscape of 2-Methoxyacetophenone Oxime and its derivatives.

Advanced Spectroscopic Characterization Techniques in Oxime Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-Methoxyacetophenone (B1211565), oxime. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, atom connectivity, and the stereochemistry of the oxime functional group.

The ¹H NMR spectrum of o-methoxyacetophenone oxime provides distinct signals that can be assigned to the various protons within the molecule. A characteristic broad singlet observed around δ 8.20 ppm is attributable to the hydroxyl (-OH) proton of the oxime group. figshare.com The aromatic protons appear as multiplets in the region of δ 6.90–7.34 ppm. Key signals for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are observed as sharp singlets at approximately δ 3.83 ppm and δ 2.23 ppm, respectively. figshare.com

The chemical shift of the methyl group is particularly useful for determining the isomeric purity of acetophenone (B1666503) oximes. Unsymmetrical ketoximes like 2-Methoxyacetophenone, oxime can exist as two geometric isomers, (E) and (Z), distinguished by the orientation of the hydroxyl group relative to the substituted phenyl ring. Research indicates that for (E)-acetophenone oxime derivatives, the methyl group protons typically resonate around δ 2.3 ppm. semanticscholar.org The observed chemical shift of ~2.23 ppm for the methyl group in o-methoxyacetophenone oxime suggests the predominance of the (E)-isomer. figshare.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. While specific data for 2-Methoxyacetophenone, oxime is not abundant, data for the parent ketone, 2'-Methoxyacetophenone, shows signals for the methyl carbon at ~30 ppm, the methoxy carbon around 55 ppm, aromatic carbons between 110-160 ppm, and the carbonyl carbon near 200 ppm. chemicalbook.com Upon oximation, the C=O carbon signal is replaced by a C=N signal, which is expected to appear in a different region of the spectrum, typically upfield from the carbonyl carbon.

Table 1: ¹H NMR Chemical Shift Data for o-Methoxyacetophenone Oxime

| Functional Group | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Oxime -OH | ~8.20 | Broad Singlet |

| Aromatic C-H | 6.90–7.34 | Multiplet |

| Methoxy -OCH₃ | ~3.83 | Singlet |

| Methyl -CH₃ | ~2.23 | Singlet |

Data sourced from Fusto et al. (2012). figshare.com

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Site Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For 2-Methoxyacetophenone, oxime, the IR spectrum reveals characteristic absorption bands that confirm its structure and potential as a ligand in coordination chemistry.

The formation of the oxime from the ketone is clearly evidenced by the appearance of a broad absorption band in the region of 3200-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime hydroxyl group. figshare.com A study on o-Methoxyacetophenone Oxime reported this band at 3221 cm⁻¹. figshare.com Simultaneously, the strong carbonyl (C=O) stretch of the parent acetophenone (typically around 1680 cm⁻¹) disappears.

A key vibrational mode for oximes is the C=N (imine) stretch. This absorption is generally found in the 1690-1640 cm⁻¹ region. For o-Methoxyacetophenone Oxime, this band has been identified at 1599 cm⁻¹. figshare.com Other significant bands in the spectrum correspond to the C-H stretching of the aromatic ring and the methyl/methoxy groups, as well as C=C stretching vibrations within the aromatic ring (typically 1600-1450 cm⁻¹). The presence of the methoxy group is further confirmed by C-O stretching bands.

In the context of coordination chemistry, IR spectroscopy is vital for identifying the atoms involved in binding to a metal ion. When 2-Methoxyacetophenone, oxime acts as a chelating agent, shifts in the vibrational frequencies of the N-O and C=N groups can be observed. For instance, in metal complexes of 2-hydroxy-4-methoxy acetophenone oxime, the disappearance of the phenolic O-H band and shifts in the N-O stretching frequency (around 1000 cm⁻¹) indicate that chelation occurs through the deprotonated hydroxyl oxygen and the nitrogen of the oximino group. orientjchem.org

Table 2: Characteristic IR Absorption Bands for o-Methoxyacetophenone Oxime

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3221 | O-H stretch | Oxime |

| 1599 | C=N stretch | Imine (Oxime) |

| 1579, 1493, 1460 | C=C stretch | Aromatic Ring |

| 1246, 1025 | C-O stretch | Methoxy Ether |

Data sourced from Fusto et al. (2012). figshare.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

The molecular formula for 2-Methoxyacetophenone, oxime is C₉H₁₁NO₂, which corresponds to a molecular weight of approximately 165.19 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. This peak confirms the identity and successful synthesis of the compound.

The fragmentation pattern provides further structural information. For comparison, the parent ketone, 2-methoxyacetophenone (MW 150.17 g/mol ), shows a prominent molecular ion peak at m/z 150 and a base peak at m/z 135, corresponding to the loss of a methyl group ([M-CH₃]⁺). nih.gov Other significant fragments are observed at m/z 92 and m/z 77. nih.gov

For 2-Methoxyacetophenone, oxime, characteristic fragmentation pathways would involve the cleavage of the N-O bond and losses of small, stable molecules or radicals. Common fragmentation patterns for aromatic oximes include the loss of an -OH radical (M-17), a -NO group (M-30), or H₂O (M-18). The fragmentation of metal complexes involving aromatic oximes often shows successive losses of oxygen and nitric oxide from the ligand. sioc-journal.cn This information is crucial for monitoring reactions, identifying products, and confirming the structure of newly synthesized compounds.

Table 3: Expected and Observed Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected M⁺ Peak (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| 2-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 150 | 135, 92, 77 nih.gov |

| 2-Methoxyacetophenone, oxime | C₉H₁₁NO₂ | 165.19 | 165 | [M-OH]⁺, [M-NO]⁺, [M-H₂O]⁺ |

UV-Visible Spectroscopy for Complexation Studies and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for studying conjugated systems and the formation of metal complexes.

The UV spectrum of 2-Methoxyacetophenone, oxime in its uncomplexed form exhibits absorption bands characteristic of the substituted benzene (B151609) ring and the C=N-OH chromophore. A study of o-methoxyacetophenone oxime reported a λmax value of 281.5 nm. columbia.edu These absorptions are typically due to π → π* and n → π* electronic transitions within the molecule. The methoxy substituent on the aromatic ring can influence the position and intensity of these bands.

UV-Vis spectroscopy is extensively used to study the formation and stoichiometry of metal-ligand complexes. When 2-Methoxyacetophenone, oxime coordinates to a metal ion, the electronic environment of the chromophore changes, leading to shifts in the absorption maxima (λmax). For example, in a study of the related compound 2-hydroxy-4-methoxy acetophenone oxime (HMAO) with manganese(II), the formation of a dark brown complex was observed with a λmax at 410 nm. orientjchem.org The intensity of this new absorption band can be used to determine the concentration of the complex, and methods like Job's plot or the mole-ratio method can establish the metal-to-ligand stoichiometry, which was found to be 1:2 for the Mn(II)-HMAO complex. orientjchem.org The stability constant and thermodynamic parameters of the complex can also be derived from these spectrophotometric studies. orientjchem.org

Table 4: UV-Visible Absorption Data for Aromatic Oximes and Complexes

| Compound | Medium | λmax (nm) | Type of Transition |

|---|---|---|---|

| o-methoxyacetophenone oxime | - | 281.5 columbia.edu | π → π* / n → π* |

| 2-hydroxy-4-methoxy acetophenone oxime - Mn(II) Complex | Chloroform | 410 orientjchem.org | Ligand-to-Metal Charge Transfer (LMCT) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While 2-Methoxyacetophenone, oxime itself is not a radical, its derivatives can be used as precursors to generate radical intermediates, which can then be studied by EPR.

Research has shown that oxime esters and oxime carbonates can undergo photolytic cleavage of their weak N-O bonds to produce iminyl radicals (RC=N•) and other radical species. acs.orgrsc.org In many of these studies, an acetophenone derivative, such as 4-methoxyacetophenone, is used as a photosensitizer to facilitate the reaction upon UV irradiation. acs.orgrsc.org

The photolysis of oxime derivatives in the resonant cavity of an EPR spectrometer allows for the direct detection and characterization of the transient radical intermediates formed. nih.gov Iminyl radicals (ArCR=N•) typically exhibit a characteristic 1:1:1 triplet signal in their EPR spectrum due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1), with a splitting constant of approximately 10 Gauss. nih.gov

EPR spectroscopy provides valuable information about the structure and electronic properties of these radicals. The g-values and hyperfine splitting constants (hfs) obtained from the spectra help in identifying the specific radical species. For example, DFT computations combined with EPR data have confirmed that iminyl radicals are σ-type radicals, with the unpaired electron located in an orbital on the nitrogen atom that lies in the nodal plane of the C=N π-system. nih.gov This technique is instrumental in studying the reaction mechanisms involving these radical intermediates, such as their cyclization or dissociation pathways. acs.orgbeilstein-journals.org

Table 5: EPR Parameters for a Representative Iminyl Radical

| Radical Species | g-value | Hyperfine Splitting Constant a(¹⁴N) (Gauss) |

|---|---|---|

| Phenylmethyliminyl radical (PhCMe=N•) | ~2.003 | ~10 |

Data is representative for this class of radicals as described in Walton et al. (2014). nih.gov

Emerging Research Directions and Future Perspectives in 2 Methoxyacetophenone Oxime Chemistry

Stereoselective Transformations and Asymmetric Synthesis Involving the Oxime Group

The stereoselective reduction of oximes to chiral amines and hydroxylamines is a highly valuable transformation in synthetic chemistry, providing access to building blocks for pharmaceuticals and natural products. osu.eduportalgepes.com The C=N double bond of an oxime, such as 2-methoxyacetophenone (B1211565) oxime, can exist as either E or Z isomers, and the geometry of this bond can significantly influence the stereochemical outcome of a reaction. nih.gov

Recent advancements have focused on the use of transition-metal catalysts for the asymmetric hydrogenation of oximes. A notable breakthrough is the use of cyclometalated iridium(III) complexes bearing a chiral cyclopentadienyl (B1206354) ligand. portalgepes.com These catalysts operate under acidic conditions and are highly efficient for the enantioselective hydrogenation of protonated oximes to hydroxylamine (B1172632) derivatives, with no detectable over-reduction to cleave the N-O bond. portalgepes.com While many examples focus on various aryl alkyl oximes, the principles are directly applicable to 2-methoxyacetophenone oxime. For instance, the hydrogenation of acetophenone-derived oximes demonstrates high yields and enantiomeric ratios, showcasing the potential for precise stereocontrol. portalgepes.com

Another promising avenue is the use of biocatalysts. Enzymes, such as those found in common plants or microorganisms like Candida parapsilosis, can perform asymmetric reductions of imines and oximes. osu.edu These biocatalytic methods offer the advantage of mild reaction conditions and high enantioselectivity. osu.edu

Table 1: Examples of Asymmetric Reduction of Oxime Substrates

| Substrate (Oxime) | Catalyst/Method | Product Type | Enantiomeric Ratio (e.r.) / Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Aryl Alkyl Oxime Ethers | Chiral Iridium(III) Complex (Ir4) / H₂ | N-Alkoxy Amines | Up to 98:2 e.r. | portalgepes.com |

| Z-1-phenylpropan-1-one O-methyl oxime | (S)-Ir4 / H₂, MsOH | (S)-N-methoxy-1-phenylpropan-1-amine | 97:3 e.r. | portalgepes.com |

| Z-1-(tert-butyl)-ethanone O-methyl oxime | Chiral Iridium(III) Complex / H₂ | N-alkoxy derivative | 92:8 e.r. | portalgepes.com |

This table presents data for representative oxime substrates to illustrate the potential of the described synthetic methods, which are applicable to 2-methoxyacetophenone oxime.

Applications in Supramolecular Chemistry and Molecular Recognition